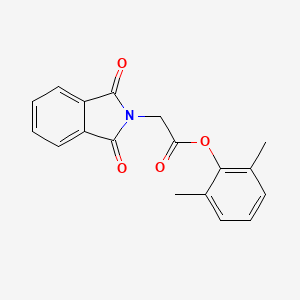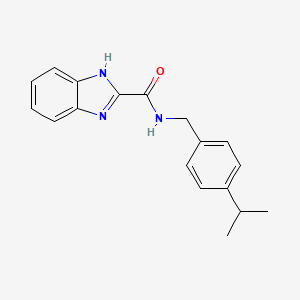![molecular formula C25H26N2OS B5558414 3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)
3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves reactions that introduce various functional groups into the quinazolinone backbone. Markosyan et al. (2015) described synthesizing 2-sulfanyl-substituted derivatives by reacting the quinazolinone with halides, demonstrating a method that could potentially be adapted for the target compound. Ghashang et al. (2013) developed an efficient, environmentally friendly procedure for synthesizing novel quinazolinones/thiones, indicating the versatility of methods available for constructing such molecules (Markosyan et al., 2015; Ghashang et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds like the target molecule often involves spectroscopic and crystallographic techniques to elucidate the arrangement of atoms and the configuration of the molecule. Studies by Costa et al. (2004) on the synthesis of related compounds provide insights into the structural characterization and the potential for diverse functionalization of the quinazolinone nucleus (Costa et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving quinazolinone derivatives are varied and can lead to a wide range of products with different biological activities. Markosyan et al. (2015) detailed reactions leading to anti-monoamine oxidase and antitumor activities, highlighting the reactive versatility and potential utility of these compounds in medicinal chemistry (Markosyan et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are crucial for their application and handling. Although specific data for the target compound is scarce, related studies provide a foundation for understanding the physical behavior of such molecules. For instance, the work by Al-Salahi et al. (2018) on radioiodination and biodistribution offers insight into the stability and solubility aspects important for pharmaceutical applications (Al-Salahi et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, pH stability, and interaction with biological targets, are essential for designing and applying quinazolinone derivatives. The synthesis and evaluation of novel derivatives by Markosyan et al. (2010) and the exploration of their antimonoamineoxidase and antineoplastic properties provide valuable information on the chemical behavior and potential therapeutic applications of these compounds (Markosyan et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of quinazoline derivatives, showcasing methodologies for creating compounds with potential therapeutic benefits. For instance, the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones involves reacting derivatives with halides, leading to compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015). Another study highlights a one-pot cascade synthesis method for quinazolin-4(3H)-ones, emphasizing the efficiency and environmental friendliness of this approach (Parua et al., 2017).
Biological Activity and Therapeutic Potential
Quinazoline derivatives have been explored for their biological activities, including antimicrobial, antitumor, and anti-tubercular properties. For example, novel thioxo-quinazolino[3,4-$a$]quinazolinones were synthesized and evaluated for cytotoxicity against lymphoblastic leukemia and breast adenocarcinoma cell lines, indicating the potential for cancer treatment applications (Mohammadhosseini et al., 2017). Another study synthesized a series of benzo[h]quinazolines with antimonoamine-oxidase and anticonvulsant activities, revealing the therapeutic versatility of quinazoline compounds (Grigoryan et al., 2017).
Anticancer Properties
Quinazoline derivatives have shown promising anticancer properties. A study focusing on new VEGFR-2-targeting 2-thioxobenzo[g]quinazoline derivatives found them to possess antiproliferative and antiangiogenic properties in vitro, targeting breast and liver cancer cells (Abuelizz et al., 2020). This indicates the potential of quinazoline derivatives as anticancer agents by inhibiting tumor growth and angiogenesis.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been a subject of research, with studies highlighting their effectiveness against various bacterial and fungal species. For example, the synthesis and evaluation of novel quinazolinone and benzamide derivatives for their anti-proliferative activity also highlighted their potent antimicrobial activities, showcasing the broad spectrum of potential therapeutic applications of these compounds (El-hashash et al., 2018).
Propriétés
IUPAC Name |
3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-24-22-21(18-11-5-2-6-12-18)15-19-13-7-8-14-20(19)23(22)26-25(29)27(24)16-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLCAHRNVYAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-cyclohexyl-2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)
![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)
![6-[butyl(phenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5558376.png)


![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)
![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)